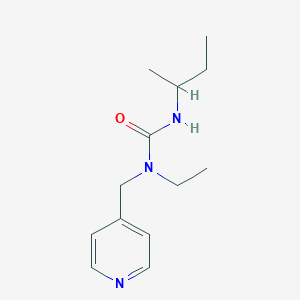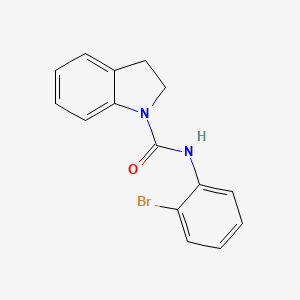
N-cyclopropyl-2-(1-naphthyloxy)propanamide
Overview
Description
N-cyclopropyl-2-(1-naphthyloxy)propanamide, also known as CPP-Na, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopropyl-2-(1-naphthyloxy)propanamide selectively binds to the NMDA receptor and blocks the ion channel, thereby inhibiting the influx of calcium ions into the neuron. This leads to a reduction in excitatory neurotransmission and a decrease in neuronal activity. This mechanism of action is similar to other NMDA receptor antagonists, such as ketamine and memantine.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1-naphthyloxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. It has also been shown to decrease the expression of inflammatory cytokines, which are implicated in many neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(1-naphthyloxy)propanamide has several advantages for use in lab experiments. It is highly selective for the NMDA receptor and has a long half-life, which allows for prolonged effects. However, it is important to note that N-cyclopropyl-2-(1-naphthyloxy)propanamide can have off-target effects and may interact with other receptors or ion channels. Additionally, the use of N-cyclopropyl-2-(1-naphthyloxy)propanamide in lab experiments requires careful dosing and monitoring to ensure accurate results.
Future Directions
There are several future directions for research on N-cyclopropyl-2-(1-naphthyloxy)propanamide. One area of interest is the potential use of N-cyclopropyl-2-(1-naphthyloxy)propanamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more selective NMDA receptor antagonists with fewer off-target effects. Additionally, further research is needed to fully understand the long-term effects of N-cyclopropyl-2-(1-naphthyloxy)propanamide on neuronal function and to determine its potential for clinical use.
Scientific Research Applications
N-cyclopropyl-2-(1-naphthyloxy)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, epilepsy, and neuropathic pain. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
N-cyclopropyl-2-naphthalen-1-yloxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(16(18)17-13-9-10-13)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-8,11,13H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIBEHFXOBIESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4724002.png)

![ethyl N-[(4-isobutyl-1-piperazinyl)carbonyl]-beta-alaninate](/img/structure/B4724007.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4724015.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4724016.png)

![N,N'-[methylenebis(2-chloro-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4724025.png)
![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4724041.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)

![2-{4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4724068.png)
![3-ethyl-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4724069.png)
![tert-butyl 4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4724076.png)